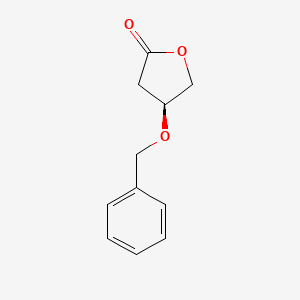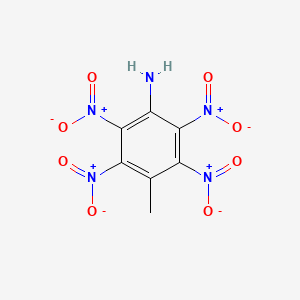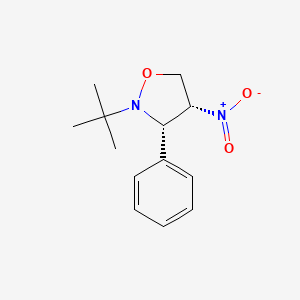
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a five-membered oxazolidine ring, substituted with a tert-butyl group, a nitro group, and a phenyl group. The stereochemistry of the compound is defined by the (3S,4R) configuration, which plays a crucial role in its reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitroalkene with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and solvents such as dichloromethane or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds . These systems allow for precise control over reaction parameters, leading to higher selectivity and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization: The oxazolidine ring can be opened under acidic or basic conditions, leading to the formation of different intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophilic reagents such as bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and various ring-opened intermediates. These products can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of chiral ligands and catalysts used in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: It is used in the production of fine chemicals and specialty materials, where its unique reactivity and stereochemistry are advantageous.
Mécanisme D'action
The mechanism of action of (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of active metabolites that interact with cellular targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine stands out due to its unique combination of functional groups and stereochemistry. The presence of the nitro group and the tert-butyl group provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
87190-52-1 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(3S,4R)-2-tert-butyl-4-nitro-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)14-12(10-7-5-4-6-8-10)11(9-18-14)15(16)17/h4-8,11-12H,9H2,1-3H3/t11-,12-/m0/s1 |
Clé InChI |
GSWARVZFHFACLF-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)(C)N1[C@H]([C@H](CO1)[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)N1C(C(CO1)[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


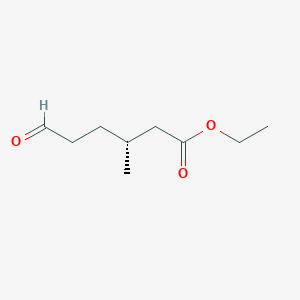


![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)

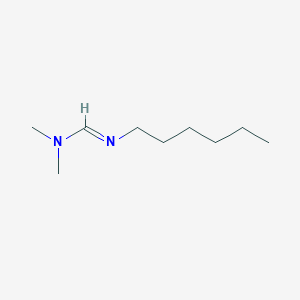
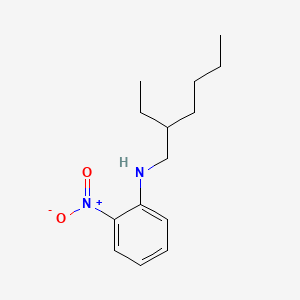
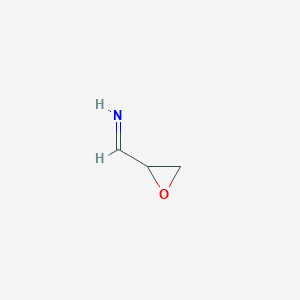
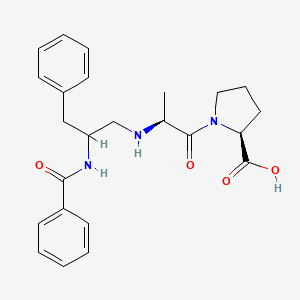
![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
